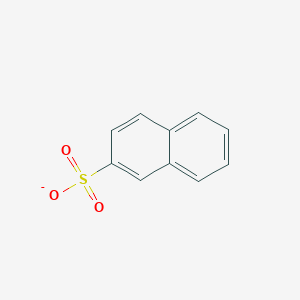

Naphthalene-2-sulfonate

描述

Historical Context of Naphthalene-2-sulfonate in Industrial Chemistry

The industrial journey of this compound is deeply intertwined with the rise of the synthetic dye industry. Its preparation involves the sulfonation of naphthalene (B1677914) with sulfuric acid under conditions that favor the formation of the more stable 2-sulfonic acid isomer over the 1-sulfonic acid isomer. wikipedia.orgchemicalbook.com This process, refined over time, became a cornerstone for the production of a vast array of synthetic dyes. The sulfonic acid group enhances the water solubility of the resulting dyes, a crucial property for textile dyeing processes. solubilityofthings.com

Beyond its foundational role in dye manufacturing, where it is a key intermediate for azo dyes, this compound and its derivatives have found widespread application across various industrial sectors. ontosight.aiontosight.ai In the early 20th century, polynaphthalene sulfonates (PNS), condensates of naphthalene sulfonate, were developed and initially used in leather tanning and as dispersants for dyes in textiles. hardtchemical.com PNS also became an essential component in the development of synthetic rubber, acting as a secondary emulsifier. hardtchemical.com

The versatility of naphthalene sulfonates extends to the construction industry, where they are employed as superplasticizers in concrete to improve workability and strength. solubilityofthings.comatamanchemicals.com They also serve as dispersing and wetting agents in numerous formulations, including water-based cleaners, agricultural products, and pigments. atamanchemicals.com Furthermore, naphthalene-2-sulfonic acid is used in the production of pharmaceuticals and agrochemicals. nih.govfishersci.be The compound's ability to act as a dispersant with low foaming properties and good stability across a wide pH range has cemented its industrial importance. atamanchemicals.com

Academic Relevance and Research Trajectories of this compound

In the realm of academic research, this compound continues to be a subject of significant interest, with investigations spanning catalysis, materials science, and biotechnology. ontosight.ai Its unique chemical structure, featuring a naphthalene ring functionalized with a sulfonic acid group, imparts properties that are actively being explored for novel applications. solubilityofthings.com

One prominent area of research involves its use in the development of advanced materials. For instance, naphthalene-2-sulfonic acid and its salts have been used as dopants for conductive polymers like polypyrrole (PPy), enhancing their ability to support cell attachment and proliferation, which is a promising avenue for biomedical applications such as nerve conduits. taylorandfrancis.com

In catalysis, researchers are investigating the use of naphthalene-2-sulfonic acid to accelerate chemical reactions. ontosight.ai Its acidic nature and structural properties make it a candidate for developing new catalysts for various organic transformations.

Furthermore, the environmental fate and biodegradation of this compound are active areas of study. nih.govresearchtrend.net Due to its widespread industrial use, understanding its persistence and potential for bioremediation is crucial. nih.gov Research has focused on isolating and characterizing microorganisms capable of degrading this compound, which could lead to effective wastewater treatment strategies for industries that utilize it. taylorandfrancis.comresearchtrend.net The study of its interactions with other molecules, such as cyclodextrins, also provides fundamental insights into host-guest chemistry. anu.edu.au

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₀H₈O₃S | wikipedia.org |

| Molar Mass | 208.23 g·mol⁻¹ (anhydrous) | wikipedia.org |

| Appearance | White solid | wikipedia.org |

| Melting Point | 124 °C (monohydrate) | wikipedia.org |

| Solubility in Water | Good | wikipedia.orgfishersci.be |

| IUPAC Name | Naphthalene-2-sulfonic acid | wikipedia.orgnih.gov |

Structure

2D Structure

3D Structure

属性

CAS 编号 |

16023-36-2 |

|---|---|

分子式 |

C10H7O3S- |

分子量 |

207.23 g/mol |

IUPAC 名称 |

naphthalene-2-sulfonate |

InChI |

InChI=1S/C10H8O3S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,11,12,13)/p-1 |

InChI 键 |

KVBGVZZKJNLNJU-UHFFFAOYSA-M |

SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-] |

规范 SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-] |

同义词 |

2-naphthalenesulfonate 2-naphthalenesulfonic acid beta-naphthalenesulfonic acid |

产品来源 |

United States |

Synthetic Methodologies and Derivatization Strategies

Advanced Sulfonation Routes of Naphthalene (B1677914) for Naphthalene-2-sulfonate Synthesis

The synthesis of this compound is primarily achieved through the electrophilic sulfonation of naphthalene. This reaction typically yields a mixture of two isomers: naphthalene-1-sulfonic acid (the alpha-isomer) and naphthalene-2-sulfonic acid (the beta-isomer). The distribution of these products is highly dependent on the reaction conditions, a principle that is exploited to selectively synthesize the desired beta-isomer. smolecule.com Advanced sulfonation strategies focus on maximizing the yield of this compound through precise control of these conditions and the use of modern catalytic systems.

While direct sulfonation with sulfuric acid at elevated temperatures is the conventional method, advanced routes explore catalysts to improve regioselectivity and efficiency. smolecule.com For instance, zeolite-based catalytic systems have demonstrated potential for selective aromatic sulfonation reactions under relatively modest conditions. smolecule.com These catalysts can offer high efficiency and reusability, with the zeolite's framework providing size-selectivity that favors the formation of specific isomers. smolecule.com Another approach involves using sulfur trioxide (SO₃) in solvents like dioxane or nitromethane, which can be a more reactive system for sulfonating certain naphthalene derivatives. cdnsciencepub.com

The selective formation of this compound hinges on the principle of kinetic versus thermodynamic control. At lower temperatures (below 120°C), the reaction is kinetically controlled, favoring the formation of the alpha-isomer, naphthalene-1-sulfonic acid. smolecule.comresearchgate.net At higher temperatures, typically above 150-160°C, the reaction becomes thermodynamically controlled. smolecule.com Under these conditions, the more stable beta-isomer, naphthalene-2-sulfonic acid, is the predominant product. smolecule.comchemicalbook.com

Key reaction parameters are optimized to maximize the yield and purity of this compound.

Temperature: This is the most critical factor. Industrial synthesis is typically carried out at temperatures between 160-170°C to ensure the reaction favors the thermodynamically stable beta-isomer. smolecule.comchemicalbook.comgoogle.com

Reactant Molar Ratio: The molar ratio of sulfuric acid to naphthalene is crucial for conversion efficiency and selectivity. smolecule.com Ratios can range from 0.7 to 1.05 moles of sulfuric acid per mole of naphthalene. smolecule.comgoogle.com An improved process utilizes an auxiliary agent, anhydrous sodium sulfate (B86663), with a molar ratio of sulfuric acid to naphthalene to sodium sulfate of (0.7-1.05):1:(0.05-0.4), which can increase the utilization of sulfuric acid. google.com

Reaction Time: The duration of the reaction is optimized to ensure the conversion to the beta-isomer is complete. For example, in a process using an anhydrous sodium sulfate auxiliary agent, a reaction time of 2.5-3.5 hours is maintained. google.com

Advanced optimization studies have identified conditions such as a reaction temperature of 96.84°C, a time of 2.68 hours, and a reactant molar ratio of 0.92:1 to achieve a product yield of 74.8%. smolecule.com

| Parameter | Optimized Value/Range | Purpose | Source |

|---|---|---|---|

| Temperature | 160-170°C | Favors thermodynamically stable beta-isomer | chemicalbook.comgoogle.com |

| Molar Ratio (H₂SO₄:Naphthalene) | 0.7:1 to 1.05:1 | Balance conversion and selectivity | smolecule.comgoogle.com |

| Auxiliary Agent | Anhydrous Sodium Sulfate | Improve sulfuric acid utilization | google.com |

| Reaction Time | 2.5-3.5 hours | Ensure complete isomerization | google.com |

Following the sulfonation reaction, the product is a mixture containing the desired naphthalene-2-sulfonic acid, the undesired naphthalene-1-sulfonic acid, unreacted naphthalene, and by-products like disulfonic acids and sulfones. smolecule.comresearchgate.net Several techniques are employed to isolate and purify the beta-isomer.

A primary purification method involves hydrolysis . The alpha-isomer is unstable at high temperatures and can be selectively hydrolyzed back to naphthalene and sulfuric acid by heating the mixture, for example, at 140-150°C. chemicalbook.com The resulting naphthalene can be removed from the reaction mixture by steam blowing. chemicalbook.com

Another common and effective technique is fractional crystallization . This method leverages the different solubilities of the isomers' salts. The mixture of sulfonic acids is neutralized, often with sodium sulfite (B76179) or sodium hydroxide (B78521), to form their sodium salts. google.comevitachem.com The crude sodium this compound can then be purified by recrystallization from a boiling 10% sodium chloride solution. youtube.com As the solution cools, the less soluble sodium this compound crystallizes out, leaving the more soluble alpha-isomer and other impurities in the filtrate. youtube.com The resulting crystalline mass is then filtered and dried. youtube.com

Synthesis of this compound Derivatives and Analogues

This compound and its activated form, naphthalene-2-sulfonyl chloride, serve as versatile building blocks for the synthesis of a wide range of derivatives and analogues. acs.orgnih.gov These derivatization strategies involve reactions that modify the sulfonate group or functionalize the naphthalene ring system, leading to the creation of polymeric materials, novel functional compounds, and complex hybrid structures. evitachem.comnih.gov

Naphthalene-2-sulfonic acid can undergo condensation reactions, most notably with formaldehyde (B43269), to produce polymeric structures. researchgate.netevitachem.com These polymers, known as sodium naphthalenesulfonate-formaldehyde condensates (NSF), are anionic polyelectrolytes widely used as high-performance dispersants. evitachem.com

The synthesis is a polycondensation reaction where β-naphthalene sulfonic acid units are linked by methylene (B1212753) (–CH₂–) bridges derived from formaldehyde. researchgate.net The process typically involves heating naphthalene-2-sulfonic acid with formaldehyde, often in an acidic medium, at temperatures around 110-120°C. researchgate.netgoogle.com The resulting polymer consists of a complex mixture of oligomers with varying degrees of condensation, which influences its properties and molecular weight. evitachem.com The final step involves neutralization with an alkali, such as sodium hydroxide, to produce the sodium salt of the polymer. researchgate.net Research has reported the synthesis of reproducible polymers with an average of 13 to 14 naphthalene units per molecule. researchgate.net

The this compound scaffold can be chemically modified to synthesize a diverse array of novel compounds. A common strategy involves converting the sulfonic acid to the more reactive sulfonyl chloride, which can then react with various nucleophiles.

Ester and Amide Formation: Naphthalene-2-sulfonyl chloride readily reacts with alcohols, phenols, and amines. For example, it reacts with phenol (B47542) in an aqueous sodium hydroxide solution to form Phenyl this compound. iucr.org It can also be used to synthesize complex amides, such as in the creation of novel Suramin analogs, where it is reacted with amino-substituted building blocks. nih.gov

Synthesis of Heterocyclic Derivatives: The sulfonyl chloride can be linked to various heterocyclic systems. In one reported synthesis, naphthalene-2-sulfonyl chloride was refluxed with 2-amino-6-methylpyrimidin-4-ol in acetone (B3395972) to produce 2,6-diaminopyrimidin-4-yl this compound, a novel heterocyclic compound. acs.org

Coupling with Amino Acids: Naphthalene-N-sulfonyl-D-glutamic acid derivatives have been synthesized as potential enzyme inhibitors. sci-hub.se This synthesis involves a multi-step process where a substituted naphthalenesulfonic acid is converted to its sulfonyl chloride and then coupled with a protected glutamic acid derivative. sci-hub.se

| Derivative Class | Example Compound | Synthetic Method | Source |

|---|---|---|---|

| Sulfonate Esters | Phenyl this compound | Reaction of naphthalene-2-sulfonyl chloride with phenol | iucr.org |

| Sulfonamides (Heterocyclic) | 2,6-Diaminopyrimidin-4-yl this compound | Reaction of naphthalene-2-sulfonyl chloride with 2-amino-6-methylpyrimidin-4-ol | acs.org |

| N-Sulfonyl Amino Acids | Naphthalene-N-sulfonyl-D-glutamic acid derivatives | Coupling of a naphthalenesulfonyl chloride with D-glutamic acid | sci-hub.se |

| Complex Amides | Suramin Analogues (e.g., Sodium 5-(4-nitrobenzamido) this compound) | Acylation of an amino-naphthalene-2-sulfonate with a nitrobenzoyl chloride | nih.gov |

| Complex Amides | 2-(Benzo[d] smolecule.comCurrent time information in Bangalore, IN.dioxole-5-carboxamido)phenyl this compound | Synthesis involving piperonylic acid derivatives and a sulfonic acid ester moiety | nih.gov |

Hybrid structures are molecules that combine the naphthalene-sulfonate moiety with other distinct chemical scaffolds to create compounds with unique properties. Research has focused on synthesizing aryl sulfonate-naphthalene hybrids that possess divergent electron-withdrawing and electron-releasing functional groups. nih.govtandfonline.com

A common synthetic strategy involves reacting a naphthalene derivative, such as 1-hydroxy-1-naphthaldehyde, with a corresponding sulfonyl chloride in the presence of a base like triethylamine (B128534) (TEA) in a solvent like N,N-Dimethylformamide (DMF). dergipark.org.tr The reaction is typically performed at low temperatures (in an ice bath) and monitored by Thin Layer Chromatography (TLC). dergipark.org.tr This approach has been used to successfully generate series of designed hybrid molecules by coupling various substituted sulfonyl chlorides with the naphthalene core. nih.govdergipark.org.tr Another example includes the synthesis of 2,6-diaminopyrimidin-4-yl this compound, which can be considered a hybrid of a pyrimidine (B1678525) and a naphthalene-sulfonate structure. acs.org

Polymeric Systems and Advanced Material Applications

Naphthalene-2-sulfonate-Formaldehyde Condensates (NSF) as Polyelectrolytes

This compound-formaldehyde condensates (NSF), also known as poly(naphthalene sulfonate)s (PNS), are anionic polyelectrolytes widely used as high-range water reducers or superplasticizers. polymerchem.orglignosulfonate.com These polymers are the sodium salts of the condensation product of 2-naphthalene sulfonic acid and formaldehyde (B43269). polymerchem.orgsantos.com Their primary function in many industries is to act as powerful dispersing agents. polymerchem.orgligninchina.com

The synthesis of NSF involves a multi-step chemical process. lignosulfonate.com First, naphthalene (B1677914) is sulfonated using concentrated sulfuric acid at elevated temperatures, typically between 150°C and 160°C, to produce β-naphthalene sulfonic acid. lignosulfonate.comtandfonline.com This sulfonated product then undergoes a condensation reaction with formaldehyde. tandfonline.comgoogle.com The polymerization is generally carried out at temperatures ranging from 85°C to 105°C for several hours. google.comgoogle.com Finally, the resulting polymer is neutralized, often with sodium hydroxide (B78521) or calcium carbonate, to produce the water-soluble salt. google.comsmolecule.com

The structure of NSF is that of a complex mixture of oligomers with varying degrees of polymerization. evitachem.com The polymer consists of naphthalene rings linked by methylene (B1212753) bridges, with sulfonate groups (–SO3-) attached to the aromatic rings. researchgate.net These negatively charged sulfonate groups are responsible for the polyelectrolytic nature of NSF. evitachem.com The molecular weight and the number of naphthalene units per molecule can be controlled by adjusting the reaction conditions, such as the molar ratio of formaldehyde to naphthalenesulfonic acid and the reaction time and temperature. tandfonline.comgoogle.com Characterization of these polymers is often performed using techniques like Gel Permeation Chromatography (GPC) to determine the molecular weight distribution and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structural details. tandfonline.comresearchgate.netascelibrary.org Studies have shown that the polymer's conformation in solution can vary, adopting a spherical shape in water (D2O) and a more rod-like shape in dimethyl sulfoxide (B87167) (DMSO). tandfonline.comresearchgate.net

Table 1: Synthesis and Properties of Naphthalene-Sulfonate-Formaldehyde Condensates (NSF)

| Parameter | Value / Condition | Source(s) |

|---|---|---|

| Synthesis Reactants | Naphthalene, Sulfuric Acid, Formaldehyde | lignosulfonate.comtandfonline.com |

| Sulfonation Temperature | 150–170°C | lignosulfonate.com |

| Condensation Temperature | 90–110°C | google.com |

| Neutralizing Agent | Sodium Hydroxide or Calcium Carbonate | google.comsmolecule.com |

| Structural Features | ||

| Polymer Backbone | Naphthalene rings linked by methylene bridges | researchgate.net |

| Functional Group | Sulfonate (–SO3-) | evitachem.com |

| Polymer Conformation (in D2O) | Spherical | tandfonline.comresearchgate.net |

| Polymer Conformation (in DMSO) | Rod-like | tandfonline.comresearchgate.net |

NSF polymers are highly effective dispersing agents due to their unique molecular structure, which combines hydrophobic naphthalene groups with hydrophilic sulfonate groups. researchgate.netresearchgate.net In aqueous systems containing solid particles, such as cement or pigments, the NSF molecules adsorb onto the particle surfaces. lignosulfonate.comligninchina.com

The dispersion mechanism is primarily driven by two forces:

Electrostatic Repulsion : The anionic sulfonate groups impart a negative charge to the particle surfaces, causing them to repel each other and preventing flocculation or clumping. lignosulfonate.comligninchina.comresearchgate.net

Steric Hindrance : The polymeric chains extend from the particle surface into the surrounding medium, creating a physical barrier that further prevents particles from aggregating. ligninchina.comresearchgate.net

This dual action releases water that would otherwise be trapped in particle agglomerates, thereby increasing the fluidity and workability of the suspension. lignosulfonate.com This property is crucial in the production of high-strength concrete, where NSF allows for a significant reduction in the water-to-cement ratio while maintaining workability. lignosulfonate.com The efficiency of dispersion is influenced by the molecular weight of the NSF, with higher molecular weight fractions generally providing greater steric hindrance. researchgate.net The adsorption behavior can follow a Langmuir model, indicating monolayer adsorption on cement surfaces for high molecular weight fractions. researchgate.netresearchgate.net

In the textile industry, NSF is widely used as a dispersing agent, particularly for disperse, vat, and reactive dyes. greenagrochem.comligninchina.comwhiterose.ac.uk Its function is to ensure that insoluble or sparingly soluble dye particles are kept evenly distributed in the dye bath, preventing aggregation and leading to uniform coloration of the fabric. greenagrochem.comligninchina.com

The interaction of NSF with dyes is influenced by the degree of condensation (N) of the polymer. evitachem.com NSF with higher N values behaves as a typical polyelectrolyte, and its interaction with dyes can be affected by factors like salt concentration, which can induce conformational changes in the polymer from an extended to a more compact form. evitachem.com

NSF also exhibits selective affinity for different types of fibers. It has a notable affinity for protein-based fibers like wool and silk, as well as polyamide fibers, but little to no affinity for cellulosic fibers such as cotton. greenagrochem.comligninchina.com This property is particularly useful in the dyeing of blended fabrics, where it can be used to prevent the dye from staining the cellulosic component, ensuring that only the target fiber is colored. greenagrochem.comligninchina.com These condensates are designed to be stable at the high temperatures (130-140°C) often used in dyeing processes for synthetic fibers like polyester. google.com

This compound in Advanced Polymeric Materials

Beyond its role in traditional condensates, this compound and its derivatives are being incorporated into advanced polymeric materials as either monomers or functional dopants to create materials with specific, enhanced properties.

This compound derivatives can be used directly as monomers in polymerization reactions. For example, poly(5-aminonaphthalene-2-sulfonic acid) is a water-soluble, electrically conducting polymer synthesized through the oxidative polymerization of 5-aminonaphthalene-2-sulfonic acid. oup.comresearchgate.net The presence of the sulfonic acid group on the naphthalene ring provides self-doping, rendering the polymer conductive without the need for external acids, and enhances its solubility. oup.com

More commonly, naphthalene-2-sulfonic acid (NSA) or its salts are used as dopants in the synthesis of conducting polymers like polypyrrole (PPy). researchgate.netresearchgate.net During the in situ polymerization of pyrrole (B145914), the NSA anions are incorporated into the polymer matrix to balance the positive charge on the PPy backbone. researchgate.net The choice of dopant significantly affects the properties of the resulting polymer. Using NSA as a dopant has been shown to:

Control Morphology : The polymerization of pyrrole in the presence of β-naphthalene sulfonic acid can yield PPy with specific micro- or nanostructures, such as nanotubes, nanomicelles, or nanosheets, depending on the reaction conditions. researchgate.net

Enhance Conductivity : Polypyrrole-cellulose composites doped with NSA exhibit superior electrical conductivity compared to those doped with simpler sulfonic acids like p-toluenesulfonic acid. researchgate.net

Improve Biocompatibility : In the development of biodegradable conductive materials for biomedical applications, such as nerve conduits, PPy has been doped with NSA. taylorandfrancis.com These materials have been shown to support cell attachment, proliferation, and neurite extension. taylorandfrancis.com

Table 2: Properties of Polypyrrole (PPy) Doped with this compound (NSA)

| Property | Observation | Source(s) |

|---|---|---|

| Morphology | Formation of nanotubes, nanomicelles, or nanosheets | researchgate.net |

| Diameter of Nanotubes | 150–3000 nm | researchgate.net |

| Electrical Properties | ||

| Conductivity of PCLF-PPy | 6 mS/cm (with 13.5% PPy) | taylorandfrancis.com |

| Surface Resistivity of PPy-Cellulose | As low as 20 Ω cm⁻² | researchgate.net |

| Biomedical Compatibility | Supports cell attachment and proliferation | taylorandfrancis.com |

Polymers incorporating this compound have been designed and studied for environmental remediation purposes, particularly for the treatment of industrial wastewater. acs.orgresearchgate.net One significant challenge is the removal of aromatic sulfonates themselves, which can be present in high concentrations in effluents from industries like tanneries and dye manufacturing. taylorandfrancis.comacs.org

A recyclable acrylic ester polymer, NDA-801, has been synthesized specifically for the effective removal of sodium 2-naphthalene sulfonate (2-NS) from wastewater, even under conditions of high acidity and salinity. acs.org This polymer demonstrated significantly higher removal efficiency and capacity for 2-NS compared to granular activated carbon. acs.org A key advantage of this polymer is that it can be fully regenerated for repeated use simply by washing with water. acs.org

Environmental Chemistry and Remediation Technologies

Advanced Oxidation Processes (AOPs) for Naphthalene-2-sulfonate Degradation

Electrochemical Oxidation and Combined Treatment Strategies

Electrochemical oxidation represents a promising technology for the degradation of recalcitrant organic pollutants like this compound. This method involves the generation of powerful oxidizing agents, such as hydroxyl radicals, directly on the surface of an electrode. These reactive species can then attack and break down the complex structure of this compound. The process can be carried out in an electrochemical cell where a naphthalene-containing organic liquid phase is suspended in an aqueous sulfuric acid phase. google.com The use of a lead dioxide catalyst, which can be formed electrolytically, facilitates the oxidation. google.com

Combined treatment strategies often prove more effective than single processes for the complete remediation of this compound. One such approach involves a two-stage biological process utilizing both fungi and bacteria. In the initial stage, fungi like Pleurotus ostreatus can be used to depolymerize naphthalene (B1677914) sulfonic acid polymers into the monomer, naphthalene-2-sulfonic acid (2-NSA). researchgate.net This fungal pre-treatment significantly increases the biodegradability of the wastewater. researchgate.net The effluent from the fungal reactor can then be treated with a bacterial consortium, such as activated sludge, which further degrades the 2-NSA. researchgate.net This combined approach has been shown to achieve a much higher chemical oxygen demand (COD) removal than activated sludge alone. researchgate.net

Another effective combined strategy is the use of granular activated carbon (GAC) in conjunction with microbial degradation. GAC acts as an excellent adsorbent for 2-NSA and also provides a suitable surface for the colonization of degrading bacteria like Arthrobacter globiformis and Comamonas testosteroni. nih.gov This combination of rapid adsorption and subsequent biodegradation leads to a significant increase in the removal of 2-NSA from wastewater and extends the operational life of the GAC bed. nih.gov

Oxidative Radical Species Interactions and By-product Formation

The degradation of this compound through oxidative processes is primarily driven by the action of highly reactive oxidative radical species, most notably hydroxyl radicals (•OH). These radicals initiate a series of reactions that lead to the cleavage of the aromatic rings and the eventual mineralization of the compound. The sulfonic acid group attached to the naphthalene ring makes the compound resistant to biodegradation, but it is susceptible to attack by these strong oxidizing agents. nih.govnih.gov

During the oxidation of naphthalene derivatives, several intermediate by-products can be formed. For instance, the oxidation of naphthalene in the presence of a lead dioxide catalyst can yield 2-naphthol (B1666908) and 1,4-naphthoquinone. google.com In the context of broader polycyclic aromatic hydrocarbon (PAH) degradation, the initial oxidation often involves the formation of dihydrodiols. frontiersin.org For naphthalene, this can lead to the formation of 1,2-dihydroxynaphthalene. frontiersin.org The subsequent cleavage of the aromatic ring can produce compounds like 2-hydroxychromene-2-carboxylic acid. nih.gov Further degradation can lead to the formation of salicylic (B10762653) acid, catechol, and eventually compounds that can enter the central carbon pathway, such as pyruvate (B1213749). nih.govmdpi.com

The specific by-products formed during the degradation of this compound will depend on the specific oxidative treatment technology employed and the reaction conditions. The initial attack by hydroxyl radicals likely leads to hydroxylation of the aromatic ring and desulfonation. The resulting hydroxylated naphthalene species would then follow degradation pathways similar to those of naphthalene, leading to the formation of various organic acids and eventually carbon dioxide and water.

Bioremediation Approaches for this compound and its Condensates

Bioremediation offers an environmentally friendly and cost-effective approach for the treatment of wastewater containing this compound and its condensates. This strategy harnesses the metabolic capabilities of microorganisms to break down these pollutants. Both fungi and bacteria have demonstrated the ability to degrade these complex compounds. The hydrophilic nature of the sulfonate group makes these compounds highly water-soluble, but also resistant to biodegradation, posing a challenge for conventional wastewater treatment plants. nih.govnih.gov

Fungi, such as Cunninghamella polymorpha, have been shown to efficiently degrade sodium 2-naphthalene sulfonate formaldehyde (B43269) condensates. researchgate.net Other fungal species, including Bjerkandera adusta and Pleurotus ostreatus, are capable of depolymerizing this compound polymers to yield the monomer 2-NSA, which is more amenable to further bacterial degradation. researchgate.net

A variety of bacterial species have also been identified as effective degraders of this compound. Members of the genus Pseudomonas are frequently implicated in the degradation of naphthalenesulfonates. frontiersin.orgnih.govethz.ch Specific strains of Pseudomonas have been shown to initiate the degradation process through a double hydroxylation of the aromatic ring that bears the sulfonate group. frontiersin.org This is followed by the spontaneous elimination of the sulfite (B76179) group to yield 1,2-dihydroxynaphthalene, which can then be metabolized through the conventional naphthalene degradation pathway. frontiersin.org Other bacteria, such as Arthrobacter globiformis and Comamonas testosteroni, have also been successfully used for the degradation of 2-NSA, particularly when immobilized on granular activated carbon. nih.gov Mixed bacterial consortia have been found to be particularly effective, as different species can harbor complementary catabolic pathways, leading to the complete degradation of amino- and hydroxy-naphthalene sulfonic acids. frontiersin.orgnih.gov

The following table summarizes some of the microorganisms involved in the degradation of this compound and its condensates:

| Microorganism | Type | Compound Degraded | Key Findings |

| Cunninghamella polymorpha | Fungus | Sodium 2-naphthalene sulfonate formaldehyde condensates | Efficiently degraded the surfactant. researchgate.net |

| Bjerkandera adusta | Fungus | This compound polymers (2-NSAP) | Depolymerized 2-NSAP to 2-NSA. researchgate.net |

| Pleurotus ostreatus | Fungus | This compound polymers (2-NSAP) | Depolymerized 2-NSAP to 2-NSA. researchgate.net |

| Pseudomonas spp. | Bacteria | Naphthalenesulfonates | Initiate degradation via dioxygenation and desulfonation. frontiersin.orgnih.govethz.ch |

| Arthrobacter globiformis | Bacteria | Naphthalene-2-sulfonic acid (2-NSA) | Effective degradation when immobilized on GAC. nih.gov |

| Comamonas testosteroni | Bacteria | Naphthalene-2-sulfonic acid (2-NSA) | Effective degradation when immobilized on GAC. nih.gov |

| Mixed Bacterial Consortium | Bacteria | Amino- and hydroxy-naphthalene sulfonic acids | Complete degradation through complementary pathways. frontiersin.orgnih.gov |

The enzymatic pathways for the biodegradation of this compound often parallel those of naphthalene degradation, with the initial key step being desulfonation. frontiersin.orgnih.gov The process is typically initiated by a multi-component enzyme system known as naphthalene dioxygenase (NDO), which is a type of ring-hydroxylating dioxygenase. nih.govethz.ch This enzyme catalyzes the oxidation of the aromatic ring, incorporating molecular oxygen to form a cis-dihydrodiol. nih.govresearchgate.net

In the case of naphthalenesulfonates, the dioxygenase attacks the sulfonated ring, leading to the formation of a dihydrodiol intermediate. frontiersin.org This is followed by the spontaneous elimination of the sulfonate group as sulfite, resulting in the formation of 1,2-dihydroxynaphthalene. frontiersin.org From this point, the metabolic pathway generally merges with the classical naphthalene degradation pathway. ethz.ch

The 1,2-dihydroxynaphthalene is then acted upon by a dehydrogenase to form 1,2-dihydroxy-naphthalene, which is subsequently cleaved by a dioxygenase. nih.gov The degradation proceeds through a series of enzymatic reactions, often referred to as the "upper pathway," which ultimately leads to the formation of central metabolites like pyruvate that can be utilized by the microorganism for growth and energy. nih.gov The enzymes involved in these pathways are typically inducible, meaning their production is triggered by the presence of the substrate. frontiersin.org

The biodegradation of this compound and other PAHs can be significantly enhanced in the presence of other compounds and through the use of microbial consortia. Naphthalene, being a more readily biodegradable PAH, can serve as a primary substrate, stimulating the growth of PAH-degrading microorganisms and the production of the necessary enzymes. mdpi.comsciepub.com This can lead to the co-metabolism of more complex and recalcitrant PAHs. frontiersin.orgmdpi.com For instance, the presence of naphthalene has been shown to enhance the degradation of phenanthrene (B1679779) and pyrene (B120774) by Pseudomonas species. frontiersin.orgmdpi.com This enhancement is attributed to the upregulation of genes involved in PAH catabolism and transport across the cell membrane. mdpi.com

The combination of different remediation strategies can also lead to enhanced degradation. For example, phytoremediation using corn in conjunction with PAH-degrading bacteria has been shown to be more effective for the removal of phenanthrene and naphthalene from soil than either method alone. mdpi.com The plants can stimulate the growth of the degrading microbes through the release of root exudates, while the bacteria help to reduce the phytotoxicity of the contaminants. mdpi.com

Similarly, a two-stage process combining fungal and bacterial treatment has demonstrated significantly improved removal of naphthalene sulphonic acid polymers from wastewater. researchgate.net The initial fungal treatment breaks down the polymers into the more biodegradable monomer, 2-NSA, which is then efficiently degraded by a bacterial consortium. researchgate.net The use of a mixed microbial population in a single treatment step can also be highly effective, as different species may possess complementary enzymatic capabilities, allowing for the complete mineralization of the pollutant. frontiersin.orgnih.govinformaticsjournals.co.in

Adsorption and Separation Technologies for this compound Removal

Adsorption is a widely used and effective technology for the removal of this compound and its condensates from aqueous solutions. Various adsorbent materials have been investigated for this purpose, with activated carbon being one of the most common and effective. Granular activated carbon (GAC) has a high adsorption capacity for 2-NSA. nih.govresearchgate.net The adsorption process on activated carbon is influenced by factors such as pH, adsorbent dose, and contact time. nih.gov The adsorption kinetics often follow a pseudo-second-order model, and the equilibrium data can be well-described by the Langmuir isotherm model. nih.gov

The following table provides a summary of the maximum adsorption capacities of different activated carbons for naphthalene:

| Adsorbent | Maximum Adsorption Capacity (mg/g) | Reference |

| AG-5 Activated Carbon | 24.57 | nih.gov |

| DTO Activated Carbon | 30.28 | nih.gov |

Other materials have also been explored for the adsorption of naphthalene and its derivatives. Zeolites, both in their natural and modified forms, have been used for the removal of naphthalene from aqueous solutions. researchgate.netgoogle.com The hydrophobic nature of certain zeolites makes them suitable for adsorbing organic pollutants like naphthalene. researchgate.net Additionally, polymeric resins have been developed for the efficient removal of aromatic sulfonates from wastewater. These resins can be recycled, offering a sustainable treatment option. informaticsjournals.co.in

Adsorption Mechanisms of this compound onto Polymeric Sorbents

The removal of this compound from aqueous environments through adsorption onto polymeric sorbents is a process governed by a combination of interaction forces and physicochemical parameters. The primary mechanisms involved are electrostatic interactions and hydrophobic interactions, with the effectiveness of each being heavily influenced by the properties of both the adsorbent and the surrounding solution.

A key factor in the adsorption of the anionic this compound is the surface charge of the polymeric sorbent. For instance, a recyclable acrylic ester polymer, designated as NDA-801, has demonstrated effective removal of aromatic sulfonates. The adsorption of 2-Naphthalene Sulfonate (2-NS) onto NDA-801 is significantly influenced by the acidity of the solution, with uptake increasing as the pH decreases. This is attributed to the protonation of the functional groups on the polymer surface, leading to a more positive zeta potential. This positive surface charge facilitates a strong electrostatic attraction with the negatively charged sulfonate group of the this compound anion. epa.govnih.gov

Beyond electrostatic forces, hydrophobic interactions play a crucial role. The naphthalene ring of the this compound molecule is hydrophobic, leading to an affinity for the nonpolar regions of the polymer matrix. This is particularly evident in the adsorption onto resins with an aromatic framework, such as those based on polystyrene. The synergy between electrostatic attraction and hydrophobic interactions results in a more efficient and robust adsorption process. epa.govnih.gov

The nature of the polymeric sorbent itself is a critical determinant of the adsorption mechanism. For example, a study comparing a strong basic resin (N201) with a weakly basic resin (D301) for the adsorption of 2-Naphthalenesulfonic acid (2-NSA) found that the strong basic resin exhibited a higher adsorption capacity. The adsorption process for N201 was found to be exothermic, indicating that lower temperatures favor the adsorption. The kinetic data for both resins were well-described by the pseudo-second-order model, which suggests that the rate-limiting step may be chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate.

The adsorption equilibrium, which describes the distribution of the adsorbate between the liquid and solid phases, is often characterized using isotherm models such as the Langmuir and Freundlich models. The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites, while the Freundlich model is an empirical equation that describes multilayer adsorption on a heterogeneous surface. nih.gov The fit of these models to experimental data provides insight into the nature of the adsorption process.

Table 1: Research Findings on Adsorption Mechanisms of this compound onto Polymeric Sorbents

| Polymeric Sorbent | Key Findings | Dominant Adsorption Mechanisms | Isotherm Model Fit |

|---|---|---|---|

| NDA-801 (Acrylic Ester Polymer) | Increased uptake with increasing acidity (lower pH). epa.govnih.gov | Electrostatic interaction and hydrophobic interaction. epa.govnih.gov | Not specified |

| N201 (Strong Basic Resin) | Higher adsorption capacity compared to weakly basic resin D301. Adsorption is an exothermic process. | Not explicitly detailed, but likely involves strong ion exchange. | Redlich-Peterson model provided a good fit. |

| D301 (Weakly Basic Resin) | Lower adsorption capacity compared to N201. | Not explicitly detailed, but likely involves weaker ion exchange. | Redlich-Peterson model provided a good fit. |

| Fe-D301 (Iron Impregnated Weakly Basic Resin) | Effective in fixed-bed column for 2-NSA removal. nih.gov | Not explicitly detailed, likely a combination of ion exchange and coordination with iron. | Bed Depth Service Time (BDST) model showed a strong fit for column data. nih.gov |

Regenerative Adsorption Systems for Wastewater Treatment

A significant advantage of using polymeric sorbents for the removal of this compound is the potential for regeneration and reuse, which is crucial for the economic viability and sustainability of the wastewater treatment process. Regenerative adsorption systems involve the desorption of the adsorbed this compound from the saturated sorbent, thereby restoring its adsorptive capacity for subsequent cycles.

The choice of regenerant (eluent) is critical and depends on the adsorption mechanism. For adsorbents where electrostatic interactions are dominant, altering the pH of the eluent can effectively reverse the adsorption. For instance, using a basic solution, such as sodium hydroxide (B78521) (NaOH), can deprotonate the adsorbent surface, leading to electrostatic repulsion of the anionic this compound and its subsequent release into the eluent.

In cases where hydrophobic interactions are significant, an organic solvent or a mixture of an organic solvent and water can be used as the eluent. The organic solvent disrupts the hydrophobic interactions between the naphthalene ring and the polymer matrix, facilitating the desorption of the adsorbate.

An exemplary case is the recyclable acrylic ester polymer NDA-801, which can be completely regenerated by a simple water wash. epa.govnih.gov This is a highly desirable characteristic as it avoids the use of chemical regenerants, reducing operational costs and minimizing secondary pollution. Continuous column adsorption-regeneration cycles with NDA-801 have shown negligible loss in adsorption capacity, highlighting its excellent stability and reusability for the treatment of wastewater containing this compound. epa.govnih.gov

The efficiency of a regenerative system is evaluated based on several parameters, including the regeneration efficiency (the ratio of the amount of adsorbate desorbed to the amount adsorbed), the stability of the adsorbent over multiple cycles (i.e., the loss of adsorption capacity after each cycle), and the volume of regenerant required.

Fixed-bed column studies are often employed to assess the performance of regenerative adsorption systems under continuous flow conditions, which are more representative of industrial applications. These studies allow for the determination of breakthrough curves, which indicate the time at which the effluent concentration of the contaminant reaches a specific level. The shape of the breakthrough curve provides information about the adsorption dynamics and the mass transfer zone within the column. For the iron-impregnated weakly basic resin Fe-D301, a high extent of recovery of 2-Naphthalenesulfonic acid has been reported, indicating its potential for use in regenerative systems. nih.gov

Table 2: Research Findings on Regenerative Adsorption Systems for this compound Removal

| Polymeric Sorbent | Regenerant(s) | Regeneration Efficiency / Performance |

|---|---|---|

| NDA-801 (Acrylic Ester Polymer) | Water | Can be completely regenerated by a water wash. Negligible capacity loss during continuous column adsorption-regeneration cycles. epa.govnih.gov |

| Fe-D301 (Iron Impregnated Weakly Basic Resin) | Not specified | High extent of recovery of 2-NSA with good reproducibility. nih.gov |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of naphthalene-2-sulfonate by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum of sodium 2-naphthalenesulfonate in DMSO-d₆ reveals distinct signals for the seven aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonate group and the anisotropic effects of the naphthalene (B1677914) ring system. The proton at the C1 position, being ortho to the sulfonate group, typically appears at the most downfield shift.

| Proton Assignment | Chemical Shift (ppm) |

|---|---|

| H-1 | 8.225 |

| H-3 | 7.790 |

| H-4 | 7.904 |

| H-5 | 7.991 |

| H-6 | 7.53 |

| H-7 | 7.55 |

| H-8 | 7.93 |

The ¹³C NMR spectrum provides further structural confirmation by identifying the ten unique carbon environments in the this compound molecule. The carbon atom directly attached to the sulfonate group (C-2) is significantly deshielded and appears at a characteristic downfield chemical shift.

| Carbon Assignment | Chemical Shift (ppm) |

|---|---|

| C-1 | 128.5 |

| C-2 | 145.8 |

| C-3 | 123.0 |

| C-4 | 128.0 |

| C-4a | 132.5 |

| C-5 | 127.8 |

| C-6 | 127.5 |

| C-7 | 126.5 |

| C-8 | 129.5 |

| C-8a | 134.0 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of this compound. These vibrations are characteristic of the specific bonds and functional groups within the molecule.

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the vibrations of the sulfonate group. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations of the naphthalene ring are observed in the 1400-1600 cm⁻¹ region. C-H in-plane and out-of-plane bending vibrations also provide valuable structural information.

Key IR vibrational frequencies for naphthalene sulfonic acid derivatives include:

O-H stretching: A broad absorption in the range of 3400-3200 cm⁻¹ is indicative of the hydroxyl group of the sulfonic acid and any associated water of hydration.

Aromatic C-H stretching: Peaks are typically observed in the 3100-3000 cm⁻¹ region.

S=O stretching: Strong absorptions corresponding to the symmetric and asymmetric stretching of the sulfonate group are found near 1200 cm⁻¹ and 1040 cm⁻¹, respectively.

C=C aromatic stretching: Multiple bands in the 1600-1400 cm⁻¹ region.

C-S stretching: A weaker absorption around 700-800 cm⁻¹.

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information. The symmetric vibrations of the non-polar bonds in the naphthalene ring system often produce strong signals in the Raman spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within the this compound molecule. The π-conjugated system of the naphthalene ring gives rise to characteristic absorption bands in the UV region. The spectrum is a result of π → π* transitions. For sodium 2-naphthalenesulfonate, a characteristic absorption maximum (λmax) is observed at 273 nm. nih.gov

The UV-Vis absorption spectrum of naphthalene derivatives can exhibit changes with variations in pH. nih.gov For this compound, the sulfonic acid group is strongly acidic, meaning it will be deprotonated (in the sulfonate form, -SO₃⁻) over a wide pH range. Therefore, significant pH-dependent spectral shifts related to the protonation state of the sulfonate group are not typically observed in aqueous solutions under normal pH conditions. However, in highly acidic media, protonation of the aromatic ring could potentially occur, leading to changes in the electronic structure and a shift in the absorption spectrum. The study of proton transfer mechanisms in related naphthalene derivatives often involves analyzing changes in absorbance at specific wavelengths to determine pKa values and understand the equilibrium between different protonated species. core.ac.uk

The photophysical properties of this compound extend to its behavior in the excited triplet state. In a study involving 4-carboxybenzophenone (CB) and this compound (NpSO₃⁻), laser flash photolysis was used to investigate the interactions between the triplet-excited state of CB (³CB) and ground-state NpSO₃⁻. mdpi.com Two competitive processes are possible: electron transfer and energy transfer. The triplet energy of NpSO₃⁻ is lower than that of CB, making triplet energy transfer from ³CB to NpSO₃⁻ energetically favorable. mdpi.com

Experimental observations showed a transient absorption spectrum with a sharp peak in the 410–420 nm region, which is a characteristic feature of the naphthalene triplet. mdpi.com This indicates that the primary process is triplet energy transfer, forming the triplet state of this compound (³(NpSO₃⁻)*). This transient species then decays, and a new broad absorption signal appears around 640 nm, attributed to the formation of the CB radical anion, resulting from a subsequent electron transfer from the triplet naphthalene to the ground-state CB. mdpi.com The dynamics of these interactions are crucial for understanding the mechanisms of photosensitized reactions.

Mass Spectrometry (MS) for Fragmentation and Molecular Identification

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis. In electron impact (EI) ionization, the molecular ion peak (M⁺˙) is observed, confirming the molecular weight.

The fragmentation pattern is highly informative. For sulfonated aromatic compounds, a common fragmentation pathway involves the loss of SO₂ (64 Da) or SO₃ (80 Da). The fragmentation of this compound typically shows a prominent peak corresponding to the loss of the SO₃H group, resulting in a naphthyl cation. Further fragmentation of the naphthalene ring system can also occur.

A representative mass spectrum of 2-naphthalenesulfonic acid would show a molecular ion peak at m/z 208. The fragmentation pattern would likely include significant peaks at:

m/z 128: [C₁₀H₈]⁺˙, corresponding to the naphthalene radical cation after loss of SO₃.

m/z 127: [C₁₀H₇]⁺, corresponding to the naphthyl cation.

X-ray Diffraction (XRD) and Crystal Structure Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in the crystalline solid state of this compound and its salts. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

Naphthalene-2-sulfonic acid is known to form hydrates, such as the monohydrate. nih.gov Crystal structure analyses of salts of naphthalene-2-sulfonic acid reveal the importance of various non-covalent interactions in the crystal packing. These interactions include:

Hydrogen Bonding: In hydrated forms, extensive hydrogen bonding networks are observed involving the oxygen atoms of the sulfonate group, water molecules, and any cationic counter-ions.

Electrostatic Interactions: In the case of salts, strong electrostatic forces exist between the negatively charged sulfonate group and the positive counter-ion.

For example, in the crystal structure of norfloxacin (B1679917) this compound, the supramolecular structure is dictated by a combination of these non-covalent interactions, which also influences the inclusion of water molecules in the crystal lattice.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (the arrangement of electrons) and reactivity of molecules. DFT studies on naphthalene-2-sulfonate and its derivatives have provided significant insights into their chemical behavior.

Research on novel chlorinated-phenyldiazenyl-naphthalene-2-sulfonic acid derivatives utilized DFT calculations at various levels of theory (B3LYP, APFD, PBEPBE, HCTH, TPSSTPSS, and ωB97XD/aug-cc-pVDZ) to investigate their electronic structural properties. tandfonline.comnih.gov Such studies help in understanding how the addition of different functional groups to the this compound core alters its electron distribution and, consequently, its reactivity. tandfonline.comnih.gov The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to this understanding. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. researchgate.net

For instance, studies on the closely related 2-amino-1-naphthalenesulfonic acid have used DFT to compute HOMO and LUMO values, which indicate the molecule's electron stimulation features. tandfonline.com Similarly, DFT has been employed to study the structure and reactivity of naphthalene (B1677914) transition metal complexes, predicting the direction and selectivity of metallation reactions. researchgate.net These theoretical models demonstrate that reactivity is controlled by both kinetic and thermodynamic factors, which can be calculated and analyzed. researchgate.net The electronic properties of naphthalene and its simple derivatives have been extensively determined theoretically, providing a foundational understanding of the σ-electron core and π-electron system that governs the parent structure of this compound. researchgate.netrsc.org

Table 1: Theoretical Methodologies Applied to this compound and its Derivatives

| Computational Method | Basis Set | Properties Investigated | Reference Compound(s) |

|---|---|---|---|

| DFT (B3LYP, APFD, PBEPBE, etc.) | aug-cc-pVDZ | Electronic Structural Properties | Chlorinated-phenyldiazenyl-naphthalene-2-sulfonic acid derivatives |

| DFT | Not Specified | HOMO-LUMO values, Molecular Electrostatic Potential | 2-amino-1-naphthalenesulfonic acid |

| DFT (PBE functional) | TZ2p | Structure, Reactivity, Dynamic Behavior | η6-tricarbonylchromium complex of naphthalene |

| Ab-initio Molecular Dynamics (DFT-based) | Not Specified | Dynamic Decomposition Pathway | Barium dimethyl-naphthalene-sulfonate |

Molecular Docking and Molecular Dynamics Simulations of this compound Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), like this compound, and a macromolecule, typically a protein. nih.gov

Molecular docking studies have been performed on derivatives of naphthalene-2-sulfonic acid to investigate their potential as anti-inflammatory agents by predicting their binding affinity to cyclooxygenase (COX) enzymes. tandfonline.comnih.gov For two novel derivatives, DTPS1 and DTPS2, docking studies predicted binding affinities of -9.57 and -9.60 kcal/mol, respectively, indicating strong potential interactions. tandfonline.comnih.gov These in-silico results often correlate well with in-vitro assays. tandfonline.comnih.gov Docking simulations help identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site. researchgate.net

Following docking, molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time. frontiersin.orgmdpi.comresearchgate.net MD simulations of naphthalene-2-sulfonic acid derivatives have shown that the sulfonic group plays a crucial role in the interaction with protein residues. tandfonline.comnih.gov For example, in simulations with COX enzymes, the sulfonic group of one derivative (DTPS2) showed over 35% interaction with hydroxyl and oxygen atoms in the protein's amino acid residues. tandfonline.comnih.gov MD simulations on other sulfonate-based surfactants have also highlighted the synergy between electrostatic contributions from the sulfonate head group and hydrophobic contributions from the aromatic core in protein interactions, which can lead to conformational changes and even denaturation of the protein. nih.gov

Table 2: Predicted Binding Affinities and Interactions of Naphthalene-2-sulfonic Acid Derivatives

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Group | Interaction Details from MD |

|---|---|---|---|---|

| DTPS1 | COX Enzymes | -9.57 | Sulfonic group | >30% interaction with hydroxyl/oxygen atoms of amino acid residues |

| DTPS2 | COX Enzymes | -9.60 | Sulfonic group | >35% interaction with hydroxyl/oxygen atoms of amino acid residues |

| N'-(2-Hydroxy-5-nitrobenzylidene) naphthalene-2-sulfonohydrazide | Porcine Pancreatic Lipase | Not Specified | N, O, S heteroatoms | Formation of several hydrogen bonds with amino acids |

Prediction of Reaction Mechanisms and Transformation Products

Theoretical modeling is instrumental in predicting the potential reaction mechanisms and transformation products of this compound under various conditions. Ab-initio molecular dynamics, based on DFT, has been used to investigate decomposition pathways. One such study on barium dimethyl-naphthalene-sulfonate showed that upon collision with a surface, the molecule decomposes into fragments, a process significantly influenced by substrate temperature. researchgate.net

Computational studies on the metabolic activation of the parent naphthalene molecule by cytochrome P450 (CYP) enzymes provide a model for the biological transformation of its derivatives. nih.gov Quantum mechanics/molecular mechanics (QM/MM) methods have shown that metabolism can generate naphthalene 1,2-oxide. nih.gov This epoxide is unstable and can subsequently be converted to other products, such as the potential ultimate carcinogen 1,2-naphthoquinone. nih.gov The atmospheric photooxidation of naphthalene also leads to a variety of transformation products, including naphthoquinones and hydroxylated naphthoquinones. pnas.org

The oxidative destruction of related compounds like 1,5-naphthalenedisulfonate has been studied to understand degradation pathways. uniupo.it Such research indicates that under strong oxidative conditions, the aromatic naphthalene structure is cleaved, potentially leading to mineralization. uniupo.it Theoretical calculations of Diels-Alder reactions involving naphthalene help to understand its cycloaddition reactivity, showing that such reactions are energetically favorable and that the aromaticity of the naphthalene ring influences the stability of the products. chemrevlett.com These computational approaches are vital for predicting the environmental fate and potential toxicity of naphthalene sulfonates by identifying their likely degradation products.

Electronic Property Analysis and Quantum Chemical Descriptors

The electronic properties of a molecule can be quantified using a range of quantum chemical descriptors derived from DFT calculations. rasayanjournal.co.in These descriptors provide a quantitative measure of a molecule's reactivity and stability. scielo.org.mx

Key global reactivity descriptors include the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, chemical hardness, and softness. rasayanjournal.co.innih.gov A small HOMO-LUMO gap generally indicates a molecule is more reactive and "soft," while a large gap suggests higher stability and "hardness". nih.gov For example, DFT analysis of 2-amino-1-naphthalenesulfonic acid has focused on calculating the HOMO and LUMO values to understand its electronic behavior. tandfonline.com

Natural Bond Orbital (NBO) analysis is another tool used to study interactions between electron donors and acceptors within a molecule, providing insight into intramolecular charge transfer and stability. tandfonline.com The molecular electrostatic potential (MEP) is used to visualize the charge distribution and identify regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. tandfonline.com These computational analyses are crucial for rationalizing the reactivity patterns of this compound and for designing new derivatives with specific electronic properties. researchgate.net

Table 3: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Abbreviation | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | E(HOMO) | Indicates electron-donating ability; related to ionization potential. |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | Indicates electron-accepting ability; related to electron affinity. |

| HOMO-LUMO Energy Gap | ΔE | Correlates with chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Chemical Hardness (η) | η | Measures resistance to change in electron distribution. Related to (E(LUMO) - E(HOMO))/2. |

| Chemical Softness (S) | S | The reciprocal of hardness (1/η); indicates higher reactivity. |

| Electronegativity (χ) | χ | Measures the power of an atom or group to attract electrons. Related to -(E(HOMO) + E(LUMO))/2. |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-(((1S,5R)-3,5-dichloro-2,4,6-triazabicyclo[3.1.0]hex-3-en-1-yl)amino)-5-((E)-phenyldiazenyl)naphthalene-2-sulfonic acid (DTPS1) |

| (E)-6-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenyldiazenyl)naphthalene-2-sulfonic acid (DTPS2) |

| 2-amino-1-naphthalenesulfonic acid |

| Barium dimethyl-naphthalene-sulfonate |

| N'-(2-Hydroxy-5-nitrobenzylidene) naphthalene-2-sulfonohydrazide |

| Naphthalene |

| Naphthalene 1,2-oxide |

| 1,2-naphthoquinone |

| 1,5-naphthalenedisulfonate |

Emerging Research Directions and Interdisciplinary Studies

Naphthalene-2-sulfonate in Crystal Engineering and Supramolecular Chemistry

This compound serves as a valuable building block in the fields of crystal engineering and supramolecular chemistry. Its rigid, planar naphthalene (B1677914) core and anionic sulfonate group enable the formation of well-defined, extended structures through a combination of non-covalent interactions. The crystal structure of its sodium salt, sodium this compound, reveals a layered arrangement where layers of sodium cations are situated between organic components. This layered growth is a dominant feature, as the crystals readily expand in the layer plane, while growth perpendicular to the layers is less favored due to weaker non-bonding interactions. slideshare.netnih.gov

The sulfonate group (–SO₃⁻) is a particularly effective synthon for assembling organic salts. nih.gov The interplay between the charge density of the cation and the size of the this compound anion dictates the degree of interdigitation of the organic moieties within the crystal lattice. slideshare.net By systematically comparing the crystal structures of various 2-naphthalenesulfonate salts with different cations, researchers can establish relationships between the density of positive charges and the resulting packing arrangement. slideshare.net This predictive power is crucial in designing new materials. For instance, this understanding has been used to clarify the structural features of this compound when intercalated into layered double hydroxides (LDHs), a strategy considered for its removal from industrial pollutants. slideshare.netnih.gov Further studies have explored derivatives like 5-amino-2-naphthalenesulfonate, solving the three-dimensional structure of its complex with acidic fibroblast growth factor to gain detailed insights into its inhibitory activity, which is guided by specific stereochemical interactions. nih.gov

Development of this compound-Based Ionic Liquids and Surfactants

This compound and its derivatives are recognized for their surfactant properties, which are leveraged in various industrial and research applications. iaea.orgresearchgate.net As an anionic surfactant, the molecule possesses a hydrophobic naphthalene ring and a hydrophilic sulfonate group, allowing it to reduce surface tension. bihar.gov.in This amphiphilic nature makes it valuable as a dispersing and wetting agent in the production of dyes, pigments, and detergents. iaea.orgbihar.gov.injcchems.com

A significant area of emerging research is the incorporation of the naphthalene sulfonate anion into ionic liquids (ILs) to create novel surface-active agents. Traditional surfactants like sodium octylnaphthalene sulfonate can be limited by low water solubility. To address this, researchers have synthesized new ionic liquids by pairing a naphthalene sulfonate anion with organic cations such as those from the imidazolium, pyrrolidinium, and pyridinium (B92312) families. These resulting naphthalene-based ionic liquids exhibit desirable properties, including high thermal stability and enhanced water solubility, which facilitates their use in aqueous formulations. Studies have shown that these novel ILs can demonstrate a stronger surfactant character than the original sodium salts, showing greater capacity for reducing water-air and water-oil interfacial tension.

This compound in Advanced Analytical Methodologies

The unique chemical structure of this compound makes it a subject of interest and a useful tool in the development of advanced analytical methods for detection and quantification in various matrices.

In analytical chemistry, particularly high-performance liquid chromatography (HPLC), this compound is frequently used as a reference or calibration standard. jcchems.com Due to its high water solubility and distinct spectroscopic properties, it is well-suited for creating standard solutions needed to generate calibration curves. jcchems.com These curves are essential for the accurate quantification of the analyte in unknown samples, such as environmental or biological specimens.

For instance, in a study assessing the bioaccumulation of this compound in blood plasma, a calibration plot was established over a concentration range of 5–150 µg/ml. researchgate.net The linearity of this curve, demonstrated by a high correlation coefficient, allowed for the precise quantification of the compound in plasma samples. researchgate.net The development of such methods is critical for toxicology studies and environmental monitoring. researchgate.netjcchems.com Method development for detecting various naphthalene sulfonates in highly saline brines also relies on creating multi-point calibration curves to define the linear range and limits of quantification for each compound, including this compound.

HPLC Calibration Data for this compound Analysis

| Parameter | Value | Reference |

|---|---|---|

| Linear Range | 5–150 µg/ml | researchgate.net |

| Correlation Coefficient (R²) | 0.99 (p < 0.05) | researchgate.net |

| Limit of Quantification (LOQ) | 1.83 µg/ml | researchgate.net |

| Limit of Detection (LOD) | 0.60 µg/ml | researchgate.net |

| Retention Time | 8.256 min | researchgate.net |

| Detector Wavelength | 270 nm | researchgate.net |

While direct spectrophotometric titration is less commonly cited, spectrophotometric methods are widely used for the quantitative analysis of this compound in mixtures, often following a pre-concentration or separation step. iaea.org A notable application involves the spectrophotometric determination of multiple naphthalene sulfonates, including this compound, in seawater samples. jcchems.com In one such method, a technique called molecularly imprinted stir bar sorptive extraction is first used to selectively extract and concentrate the analytes from the complex seawater matrix. jcchems.com

Following extraction, the concentration of each compound is determined using UV-Vis spectrophotometry. jcchems.com This method allows for the analysis of complex mixtures by establishing linear detection ranges for each component. For this compound, a linear range of 5-250 µg L⁻¹ was achieved, demonstrating the suitability of the technique for quantifying trace amounts in environmental samples. jcchems.com The success of this multi-component analysis relies on optimizing various experimental conditions, such as sample pH, extraction time, and temperature, to ensure efficient and selective pre-concentration before the final spectrophotometric measurement. jcchems.com

Spectrophotometric Determination Parameters for Naphthalene Sulfonates in Seawater

| Analyte | Linear Range (µg L⁻¹) | Detection Limit (µg L⁻¹) | Enrichment Factor | Reference |

|---|---|---|---|---|

| This compound (2-NS) | 5-250 | 1.20 - 2.97 | 27 | jcchems.com |

| 1-Naphthalenesulfonate (1-NS) | 5-250 | 1.20 - 2.97 | 10 | jcchems.com |

| 1-Naphthol-3,6-disulfonic acid | 5-250 | 1.20 - 2.97 | 14 | jcchems.com |

| 5-Amino-1-naphthalenesulfonic acid | 10-250 | 1.20 - 2.97 | 7 | jcchems.com |

Mass spectrometry, particularly when coupled with chromatography (e.g., HPLC-MS), is a powerful tool for elucidating the metabolic pathways of chemical compounds. Research into the microbial degradation of this compound has utilized these techniques to identify key intermediates. In a study on the bacterium Sphingomonas xenophaga BN6, which degrades this compound aerobically, researchers discovered that the process generates redox mediators.

Using HPLC-mass spectrometry, two major redox-active intermediates that accumulated in the culture supernatants were purified and identified. By comparing their properties with chemically synthesized standards, these degradation products were confirmed to be 4-amino-1,2-naphthoquinone (B1620441) and 4-ethanolamino-1,2-naphthoquinone. This research highlights how advanced spectrometric methods are indispensable for tracking the transformation of this compound in biological systems and identifying novel, transient chemical species formed during its breakdown.

常见问题

Q. What analytical methods are recommended for quantifying naphthalene-2-sulfonate in biological samples?

The Bradford protein assay, though primarily used for protein quantification via dye-binding principles, can be adapted for sulfonated aromatic compounds like this compound by modifying buffer conditions to account for ionic interactions. UV-Vis spectrophotometry at 220–280 nm (aromatic π-π* transitions) or HPLC with fluorescence detection (ex: λex 270 nm, λem 320 nm) are more specific. Validation should include spike-recovery experiments in matrices such as plasma or microbial lysates .

Q. How can researchers synthesize this compound derivatives for structure-activity relationship studies?

A common route involves sulfonation of naphthalene using concentrated sulfuric acid at 160–180°C, followed by sodium salt precipitation. For regioselective synthesis, catalytic methods (e.g., FeCl3) or microwave-assisted reactions improve yield. Purity is confirmed via <sup>1</sup>H NMR (aromatic proton shifts at δ 7.5–8.5 ppm) and elemental analysis .

Q. What are the primary health endpoints evaluated in toxicological studies of this compound?

Systemic effects include hepatic, renal, and respiratory outcomes, with dose-response metrics like NOAEL/LOAEL. Studies prioritize histopathology, serum biomarkers (e.g., ALT for hepatotoxicity), and oxidative stress markers (e.g., glutathione depletion). Rodent models typically use oral gavage or inhalation routes, with exposure durations ≥90 days .

Advanced Research Questions

Q. How should conflicting data on this compound genotoxicity be resolved?

Apply a tiered risk-of-bias (RoB) framework:

- Step 1: Assess randomization, blinding, and outcome reporting in animal studies (Table C-7) .

- Step 2: Compare in vitro (Ames test, comet assay) and in vivo (micronucleus assay) results.

- Step 3: Evaluate metabolic activation (e.g., S9 fraction) relevance to human pathways. Discrepancies often arise from interspecies metabolic differences (e.g., CYP2F2 in mice vs. CYP2A13 in humans) .

Q. What experimental designs are optimal for studying this compound biodegradation in environmental systems?

Use Sphingomonas xenophaga BN6 as a model organism in batch reactors with defined media. Monitor degradation via LC-MS for intermediate identification (e.g., 1,2-dihydroxynaphthalene) and qPCR for nah gene expression. Redox mediators (e.g., anthraquinone-2-sulfonate) enhance electron transfer efficiency .

Q. How can computational models predict this compound interactions with biomolecules?

Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying sulfonate group reactivity. Molecular docking (AutoDock Vina) into albumin or cytochrome P450 active sites predicts binding affinities (ΔG). Validate with SPR or ITC .

Methodological Guidance

Q. What criteria should guide inclusion of studies in a systematic review of this compound toxicity?

Use the inclusion matrix from Table B-1:

Q. How can researchers address data gaps in environmental fate studies of this compound?

Deploy fugacity models (e.g., EQC Level III) to estimate partitioning coefficients (log Kow = 1.2–2.1). Field studies should measure soil-water distribution (Kd) and biodegradation half-life (t1/2) under varying redox conditions .

Data Analysis & Interpretation

Q. What statistical approaches are robust for dose-response modeling of this compound toxicity?

Apply benchmark dose (BMD) modeling with PROAST or EPA BMDS. For non-monotonic responses, use fractional polynomial or Hill equation models. Confounders (e.g., body weight trends) require covariate adjustment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。